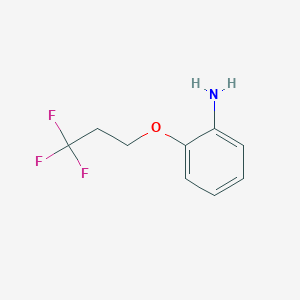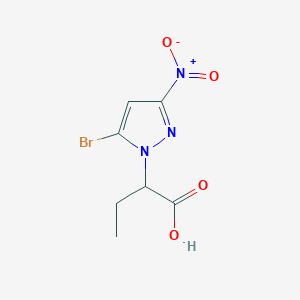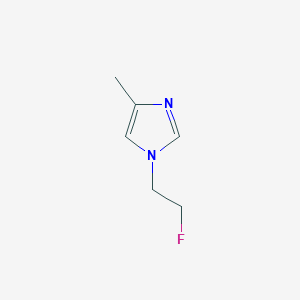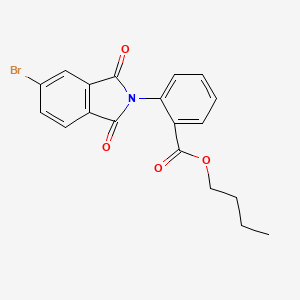
2-(3,3,3-Trifluoropropoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3,3-Trifluoropropoxy)aniline is an organic compound characterized by the presence of a trifluoropropoxy group attached to an aniline moiety. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. It is used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3,3-Trifluoropropoxy)aniline typically involves the reaction of aniline with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,3,3-Trifluoropropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-(3,3,3-Trifluoropropoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 2-(3,3,3-Trifluoropropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,3,3-Trifluoropropyl)aniline
- 2-(3,3,3-Trifluoropropoxy)benzene
- 3,3,3-Trifluoropropylamine
Uniqueness
2-(3,3,3-Trifluoropropoxy)aniline is unique due to the presence of both the trifluoropropoxy group and the aniline moiety. This combination imparts distinct chemical and physical properties, such as high thermal stability and resistance to oxidation, which are not observed in similar compounds.
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
2-(3,3,3-trifluoropropoxy)aniline |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)5-6-14-8-4-2-1-3-7(8)13/h1-4H,5-6,13H2 |
Clé InChI |
JJUFWPVBYKSQJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)OCCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11713646.png)


![5-chloro-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11713663.png)
![4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide]](/img/structure/B11713676.png)
![2-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11713683.png)

![Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-](/img/structure/B11713688.png)
![2-Nitro-6-[(phenylimino)methyl]phenol](/img/structure/B11713690.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl chloride](/img/structure/B11713696.png)
![isothiazolo[4,5-f][1,2]benzisothiazole-3,5(2H,6H)-dione 1,1,7,7-tetraoxide](/img/structure/B11713698.png)
![3,9-Bis(1-hydroxy-1-methylethyl)-2,4,8,10-tetraoxa-3lambda~5~,9lambda~5~-diphosphaspiro[5.5]undecane-3,9-dione](/img/structure/B11713717.png)
![1-(Methylsulfanyl)-4-[4-(methylsulfanyl)phenoxy]benzene](/img/structure/B11713740.png)

